molecular formula C7H5NOS B8646376 2,1-Benzisothiazol-4-ol CAS No. 56911-04-7

2,1-Benzisothiazol-4-ol

Cat. No.: B8646376
CAS No.: 56911-04-7
M. Wt: 151.19 g/mol
InChI Key: OKWLMJZMVZIABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,1-Benzisothiazol-4-ol is an organic compound that belongs to the class of isothiazolinones. It is structurally characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group attached at the fourth position. This compound is known for its antimicrobial properties and is widely used as a preservative in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisothiazol-4-ol typically involves the condensation of 2-aminothiophenol with carbonyl compounds. One common method includes the reaction of 2-aminothiophenol with aldehydes or ketones in the presence of an acid catalyst, such as hydrochloric acid, to form the desired benzisothiazole derivative .

Industrial Production Methods: Industrial production of this compound often employs a multi-step process starting from readily available raw materials. The process involves halogenation, amidation, and intramolecular cyclization reactions. For example, 2-(chlorosulfanyl)benzoyl chloride can be reacted with ammonia, followed by cyclization to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2,1-Benzisothiazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzisothiazole derivatives .

Scientific Research Applications

2,1-Benzisothiazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 2,1-Benzisothiazol-4-ol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This results in the inhibition of microbial growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 2,1-Benzisothiazol-4-ol is unique due to the presence of the hydroxyl group at the fourth position, which enhances its reactivity and antimicrobial efficacy compared to other isothiazolinones .

Properties

CAS No.

56911-04-7

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

2,1-benzothiazol-4-ol

InChI

InChI=1S/C7H5NOS/c9-7-3-1-2-6-5(7)4-10-8-6/h1-4,9H

InChI Key

OKWLMJZMVZIABO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSC=C2C(=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6.3 g. 4-methoxy-2,1-benzisothiazole, 28.5 g. boron tribromide, and 180 ml. methylene chloride was heated at reflux temperature 17 hours to give 5.1 g. 4-hydroxy-2,1-benzisothiazole as a yellow solid, mp. 184.5°-186.5° after recrystallization from benzene. This structure was confirmed by nmr.
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